N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline
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Overview
Description
N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octane-8-carbonyl]aniline is a complex organic compound that features a triazole ring, a bicyclic octane structure, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The bicyclic octane structure is then introduced through a series of cyclization reactions. The final step involves the coupling of the triazole-bicyclic octane intermediate with aniline under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents that facilitate the reactions and minimize side products are also employed.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that stabilize the intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or alkyl groups onto the aniline ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its interactions with specific enzymes and receptors can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers, coatings, and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and aniline moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The bicyclic octane structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzamide
- N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenylamine
Uniqueness
Compared to similar compounds, N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline stands out due to its specific combination of structural features. The presence of the triazole ring, bicyclic octane structure, and aniline moiety provides a unique set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-21(2)14-5-3-4-13(10-14)18(24)22-15-6-7-16(22)12-17(11-15)23-19-8-9-20-23/h3-5,8-10,15-17H,6-7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHWMRJBUMGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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